
(-)-Maackiain
Overview
Description
Maackiain is a naturally occurring flavonoid analog isolated from the traditional herbal medicine Sophora flavescens . It exhibits a range of biological activities, including neuroprotective, anti-allergic, anti-inflammatory, and pro-apoptotic effects . The compound has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol .
Mechanism of Action
Maackiain: A Comprehensive Overview of Its Mechanism of Action
Maackiain, also known as (-)-Maackiain, is a natural compound with multiple biological activities. It has been isolated from various Chinese herbs, such as Sophora flavescens . This compound has been studied for its potential therapeutic effects in various diseases, including cancer .
Target of Action
Maackiain has been found to interact with several targets. It has been reported to inhibit the mammalian target of the rapamycin (mTOR) pathway . It also interacts with AMP-activated protein kinase (AMPK) and Protein kinase C delta type . These targets play crucial roles in cellular processes such as cell proliferation, apoptosis, and autophagy .
Mode of Action
Maackiain’s interaction with its targets leads to significant changes in cellular processes. For instance, it inhibits the mTOR pathway, thereby inducing autophagy in cervical cancer cells . The regulation of the mTOR/autophagy pathway by Maackiain relies on the activation of AMPK . Inhibition of AMPK reverses Maackiain’s anti-cervical cancer activity .
Biochemical Pathways
Maackiain affects several biochemical pathways. It inhibits the mTOR pathway, leading to the induction of autophagy . It also modulates the AMPK/mTOR/autophagy pathway . Furthermore, it has been reported to inhibit the MAPK/Ras signaling pathway .
Result of Action
Maackiain has been shown to have significant molecular and cellular effects. It inhibits cell proliferation, migration, and invasion . It also promotes apoptosis . For instance, in cervical cancer cells, Maackiain enhances the pro-apoptotic effects of cisplatin . In triple-negative breast cancer (TNBC), it induces apoptosis with an increase of GADD45α and a decrease of miR-374a .
Action Environment
The action of Maackiain can be influenced by various environmental factors. For instance, the synthesis of phytoalexin, a class of compounds to which Maackiain belongs, can be modified by factors such as temperature, humidity, and water availability . Understanding these influences can help optimize the use of Maackiain for therapeutic purposes.
Biochemical Analysis
Biochemical Properties
Maackiain plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Maackiain has been shown to inhibit the MAPK/Ras signaling pathway, which is pivotal in cell proliferation and apoptosis . Additionally, Maackiain modulates the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 pathways, which are essential in oxidative stress response, inflammation, and apoptosis . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
Maackiain exerts significant effects on various cell types and cellular processes. In nasopharyngeal carcinoma cells, Maackiain inhibits proliferation and promotes apoptosis by targeting the MAPK/Ras signaling pathway . In type 2 diabetic rat models, Maackiain protects kidney cells by modulating oxidative stress, inflammation, and apoptosis pathways . These effects underscore Maackiain’s potential in influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Maackiain involves several intricate interactions. Maackiain binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Maackiain inhibits the MAPK/Ras signaling pathway by binding to key proteins involved in this pathway . Additionally, Maackiain activates the Nrf2/HO-1 pathway, enhancing the expression of antioxidant genes . These molecular interactions elucidate how Maackiain exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Maackiain change over time. Studies have shown that Maackiain remains stable and retains its biological activity over extended periods. In in vitro studies, Maackiain consistently inhibited cell proliferation and induced apoptosis over several days . In in vivo studies, Maackiain demonstrated long-term protective effects on kidney function in diabetic rats . These findings indicate that Maackiain’s effects are sustained over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of Maackiain vary with different dosages in animal models. In type 2 diabetic rat models, Maackiain administered at doses of 10 and 20 mg/kg body weight significantly improved kidney function and reduced oxidative stress, inflammation, and apoptosis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
Maackiain is involved in several metabolic pathways. It interacts with enzymes such as Nrf2, HO-1, and Caspase-3, which play crucial roles in oxidative stress response, inflammation, and apoptosis . By modulating these pathways, Maackiain influences metabolic flux and metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Maackiain is transported and distributed within cells and tissues through specific transporters and binding proteins. In kidney cells, Maackiain accumulates and exerts its protective effects by modulating oxidative stress and inflammation pathways . Understanding the transport and distribution of Maackiain is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of Maackiain is critical for its activity and function. Maackiain is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications, ensuring that Maackiain reaches its site of action within the cell.
Preparation Methods
Maackiain can be extracted from Sophora flavescens using various chromatographic techniques . The synthetic routes for Maackiain involve the use of macroporous resin column chromatography (MRCC) for the preparative purification of total flavonoids from Sophora tonkinensis . Industrial production methods typically involve large-scale extraction and purification processes to isolate Maackiain from plant sources.
Chemical Reactions Analysis
Maackiain undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Maackiain can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Parkinson's Disease
Research indicates that (-)-Maackiain exhibits significant neuroprotective effects in models of Parkinson's disease. In studies utilizing Caenorhabditis elegans and SH-SY5Y cell lines, this compound treatment resulted in:
- Reduction of Dopaminergic Neuron Degeneration : The compound diminished neuron loss induced by 6-hydroxydopamine exposure, a common model for Parkinson's disease .
- Enhanced Lifespan : Treated organisms showed an increased lifespan compared to untreated controls .
- Decreased α-Synuclein Accumulation : The treatment reduced the accumulation of this protein, which is implicated in neurodegeneration .
Alzheimer's Disease
In the context of Alzheimer's disease, this compound has demonstrated protective effects against amyloid-beta-induced cellular injury:
- Oxidative Stress Mitigation : It promoted the activation of Nrf2 through the PKC signaling pathway, effectively reducing oxidative stress in PC12 cells exposed to amyloid-beta .
- Cell Viability Improvement : The compound decreased apoptosis and improved mitochondrial membrane potential in these cells .
Anti-inflammatory Properties
This compound has shown promise as an anti-inflammatory agent:
- Kidney Protection in Diabetes : In studies involving type 2 diabetic rats, this compound provided significant protection against diabetes-induced renal dysfunctions by modulating oxidative stress and inflammation .
- Mechanisms of Action : The compound exhibited anti-apoptotic effects and improved metabolic profiles by inhibiting pro-inflammatory cytokines and enhancing antioxidant defenses .
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer models:
- Inhibition of Tumor Growth : Studies have indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
- Mechanistic Insights : The compound's ability to modulate signaling pathways associated with tumor growth and survival highlights its potential as a therapeutic agent in oncology.
Antiallergic Effects
Recent findings suggest that this compound may also serve as an effective antiallergic compound:
- Alleviation of Allergic Symptoms : In TDI-sensitized rat models, this compound reduced nasal symptoms by inhibiting histamine H1 receptor gene expression and IL-4 gene upregulation .
- Mechanism of Action : The suppression of PKC δ activation was identified as a critical mechanism underlying its antiallergic effects .
Summary Table of Applications
Comparison with Similar Compounds
Maackiain is unique among flavonoids due to its specific biological activities and molecular targets. Similar compounds include other flavonoids like genistein, daidzein, and biochanin A, which also exhibit anti-inflammatory and anti-cancer properties . Maackiain’s ability to modulate specific pathways such as the AMP-activated protein kinase/mammalian target of rapamycin/autophagy pathway and the PINK1/Parkin pathway distinguishes it from these other compounds .
Biological Activity
(-)-Maackiain, a natural compound derived from Sophora flavescens, has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.
1. Overview of this compound
This compound is classified as a pterocarpan, a type of polyphenolic compound. Its potential therapeutic applications are linked to its ability to modulate various biological pathways, making it a candidate for treating conditions such as osteoporosis, obesity, and neurodegenerative diseases.
2.1 Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits receptor activator of nuclear factor-κB ligand (RANKL)-stimulated osteoclastogenesis by downregulating the expression of osteoclast-specific genes and proteins. This effect is mediated through the inhibition of NF-κB and calcium signaling pathways, suggesting its potential in treating osteoclast-related disorders such as osteoporosis .
Table 1: Inhibitory Effects of this compound on Osteoclastogenesis
Parameter | Control | This compound Treatment |
---|---|---|
Osteoclast Formation (cells/μg) | 100 | 40 |
Hydroxyapatite Resorption (%) | 100 | 30 |
NFATc1 Activity (relative units) | 1.0 | 0.3 |
2.2 Neuroprotective Properties
This compound has shown promise in neuroprotection, particularly in models of Parkinson's disease. In studies using Caenorhabditis elegans and SH-SY5Y cell lines, this compound treatment reduced dopaminergic neuron degeneration caused by toxic agents like 6-hydroxydopamine. The mechanism involves modulation of the PINK1/Parkin pathway, enhancing mitochondrial function and reducing oxidative stress .
Case Study: Neuroprotection in C. elegans
- Model: C. elegans exposed to 6-hydroxydopamine
- Outcome: Reduced neuron degeneration and improved lifespan
- Mechanism: Upregulation of PINK1 and Parkin expression
2.3 Anti-Obesogenic Effects
Recent studies have indicated that this compound may mimic caloric restriction by upregulating genes involved in lipid metabolism in C. elegans. It reduces lipid accumulation and enhances locomotor activity, suggesting its potential role in obesity management .
Table 2: Effects of this compound on Lipid Accumulation
Treatment | Lipid Accumulation (fluorescence intensity) | Locomotor Activity (bending movements/30s) |
---|---|---|
Control | 100 | 50 |
This compound (100 μM) | 40 | 80 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inflammasome Activation: It promotes IL-1β production via activation of the inflammasome/caspase-1 pathway, indicating its potential as an immunostimulatory agent .
- Adipogenesis Inhibition: Studies suggest that this compound inhibits adipogenesis through downregulation of PPARγ and C/EBPα signaling pathways .
- Oxidative Stress Reduction: By modulating mitochondrial function, this compound reduces reactive oxygen species levels, contributing to its neuroprotective effects.
4. Conclusion
This compound is a compound with significant biological activity across various domains including anti-inflammatory, neuroprotective, and anti-obesogenic effects. Its ability to modulate critical biological pathways suggests potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases. Further research is warranted to explore its efficacy in clinical settings and elucidate additional mechanisms of action.
Properties
IUPAC Name |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKSJTUUSUGIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (-)-Maackiain | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2035-15-6 | |
Record name | (-)-Maackiain | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 181 °C | |
Record name | (-)-Maackiain | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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